Cas no 86-95-3 (2,4-Quinolinediol)

2,4-Quinolinediol structure
2,4-Quinolinediol structure
2,4-Quinolinediol
86-95-3
C9H7NO2
161.157382249832
MFCD00277932
34398
24899203

2,4-Quinolinediol Properties

Names and Identifiers

    • 4-Hydroxyquinolin-2(1H)-one
    • 4-HYDROXYCARBOSTYRIL
    • 4-HYDROXY-2(1H)-QUINOLINONE
    • 4-HYDROXY-2(1H)-QUINOLONE
    • 2(1H)-QUINOLINONE, 4-HYDROXY
    • 2,4-DIHYDROXYQUINOLINE
    • 4-hydroxy-2(1h)-quinolinon
    • 4-hydroxy-2-quinolinone
    • 2,4-Quinolinediol
    • 2.4-Quinolinediol
    • 4-Dihydroxyquinoline
    • 4-hydroxy-carbostyri
    • Dihydroxyquinoline
    • hydroxycarbostyril
    • QUINOLINE-2,4-DIOL
    • 4-Hydroxy-2-quinolone
    • 2(1H)-Quinolinone, 4-hydroxy-
    • 2-Hydroxyquinolin-4(1H)-one
    • CARBOSTYRIL, 4-HYDROXY-
    • 4-hydroxy-1H-quinolin-2-one
    • 2,4-Dihydroxy quinoline
    • 4-hydroxy-1,2-dihydroquinolin-2-one
    • N58HX8G9CN
    • 2-hydroxy-4(1H)-quinolo
    • 4-Hydroxycarbostyril
    • 4-Hydroxy-2(1H)-quinolinone
    • Quinoline-2,4-diol
    • 2,4-Quinolinediol (7CI)
    • 4-Hydroxy-2(1H)-quinolinone (ACI)
    • Carbostyril, 4-hydroxy- (6CI, 8CI)
    • 2,4-Dihydroxyquinolone
    • 4-Hydroxy-1,2-dihydro-2-quinolinone
    • 4-Hydroxyquinoline-2(1H)-one
    • DHQ
    • NSC 12465
    • NSC 13962
    • F0722-1485
    • 4-Hydroxycarbostyril; 4-Hydroxyquinolin-2(1H)-one; 4-Hydroxyquinoline-2(1H)-one; NSC 13962
    • HY-Y1685
    • DHQ quinolinol
    • Oprea1_337514
    • 2, 4-Dihydroxyquinoline-
    • 70254-43-2
    • MLS000716246
    • AB00979379-01
    • NSC12465
    • Dihydroxyquinoine
    • 2.4-dihydroxy quinoline
    • SB67447
    • O10804
    • J-650187
    • 4-hydroxy-2(l H)-quinolinone
    • CS-0166937
    • SMR000277763
    • DTXSID8058950
    • 2,4-Quinolinediol (mainly keto form)
    • NCGC00245100-01
    • AKOS000265236
    • 4-Hydroxy-2(1H)-quinolinone #
    • HMS559P03
    • CHEBI:75926
    • 4(1H)-Quinolinone, 2-hydroxy-
    • NSC-12465
    • 2,4-Quinolinediol, 97%
    • NSC13962
    • 4-Hydroxyquinolin-2(1H)-one, AldrichCPR
    • CS-W020079
    • 4-hydroxyquinolin-2-one
    • 2,4-Dihydroxyquinoline;4-Hydroxyquinolin-2(1H)-one;Quinoline-2,4-diol
    • 4-hydroxy-quinolin-2(1H)-one
    • 70254-44-3
    • EN300-03079
    • UNII-N58HX8G9CN
    • W-104050
    • SB67441
    • HMS2653O04
    • Z56781882
    • MFCD00006744
    • NSC89729
    • Maybridge1_006493
    • MFCD18836846
    • 86-95-3
    • Oprea1_706175
    • TS-02141
    • FT-0610128
    • SY037068
    • A841886
    • AC-907/25014240
    • CHEMBL223449
    • D1753
    • NS00014678
    • PS-4409
    • 2-hydroxy-4(1H)-quinolone
    • 2-hydroxy-1H-quinolin-4-one
    • SCHEMBL64767
    • NSC-13962
    • AM1202
    • Q27145638
    • 4-hydroxy quinolinone
    • AC-22550
    • EINECS 201-711-0
    • 2,4-Quinolinediol-
    • AKOS000115761
    • 2, 4-Dihydroxyquinoline, monosodium salt
    • MFCD00277932
    • BCP32971
    • HMS1693D10
    • MLSMR
    • ALBB-006386
    • 2-HYDROXY-4(1H)-QUINOLINONE
    • quinoline-2,4-diol;2,4-quinolinediol
    • DB-005864
    • DB-347109
    • quinoline, 2,4-dihydroxy-
    • STK501258
    • STK052597
    • +Expand
    • MFCD00277932
    • HDHQZCHIXUUSMK-UHFFFAOYSA-N
    • 1S/C9H7NO2/c11-8-5-9(12)10-7-4-2-1-3-6(7)8/h1-5H,(H2,10,11,12)
    • O=C1NC2C(=CC=CC=2)C(O)=C1
    • 129767

Computed Properties

  • 161.04800
  • 2
  • 2
  • 0
  • 161.048
  • 12
  • 235
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 0.7
  • 15
  • 0
  • 49.3

Experimental Properties

  • 1.23370
  • 53.09000
  • 1.5050 (estimate)
  • Insoluble in water
  • 287.44°C (rough estimate)
  • >300 °C (lit.)
  • 137.5 °C
  • Uncertain
  • Uncertain
  • 1.2480 (rough estimate)

2,4-Quinolinediol Security Information

  • GHS07 GHS07
  • FG7300000
  • 3
  • S26-S37/39
  • R36/37/38
  • Xi Xi
  • NONH for all modes of transport
  • H315,H319,H335
  • P261,P305+P351+P338
  • warning
  • Inert atmosphere,Room Temperature
  • 36/37/38
  • Warning
  • Yes
  • IRRITANT

2,4-Quinolinediol Customs Data

  • 2933499090
  • China Customs Code:

    2933790090

    Overview:

    2933790090 Other lactams. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:9.0% general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933790090. other lactams. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:9.0%. General tariff:20.0%

2,4-Quinolinediol Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P004I2L-5g
4-hydroxy-1,2-dihydroquinolin-2-one
86-95-3 97%
5g
$10.00 2024-04-21
A2B Chem LLC
AC09245-5g
2,4-Dihydroxyquinoline
86-95-3 97%
5g
$9.00 2024-04-19
abcr
AB141884-25 g
2,4-Dihydroxyquinoline, 97%; .
86-95-3 97%
25g
€100.40 2023-05-09
Apollo Scientific
OR2578-5g
Quinoline-2,4-diol
86-95-3
5g
£12.00 2023-08-31
Chemenu
CM112338-100g
4-Hydroxyquinolin-2(1H)-one
86-95-3 96%
100g
$128 2021-08-06
ChemScence
CS-W020079-100g
NSC 12465
86-95-3 99.84%
100g
$61.0 2022-04-26
Crysdot LLC
CD11040420-500g
4-Hydroxyquinolin-2(1H)-one
86-95-3 96%
500g
$415 2024-07-19
eNovation Chemicals LLC
D914113-100g
2,4-Dihydroxyquinoline
86-95-3 97%
100g
$140 2021-09-24
Fluorochem
209285-1g
2,4-Dihydroxyquinoline
86-95-3 95%
1g
£10.00 2022-03-01
MedChemExpress
HY-Y1685-10g
2,4-Dihydroxyquinoline
86-95-3
10g
¥150 2024-05-22

2,4-Quinolinediol Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Sodium hydrogen telluride Solvents: Ethanol
Reference
Sodium hydrogen telluride-an efficient reagent for deblocking of aryl ethyl carbonates
Shobana, N.; et al, Indian Journal of Chemistry, 1988, (10), 965-6

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Sodium bicarbonate ,  Hydrochloric acid Solvents: Water
Reference
Preparation and properties of ο-formamido and ο-aminobenzoylacetic acids, two possible biological breakdown products of tryptophan and heteroauxin
Schopf, Clemens; et al, Chemische Berichte, 1956, 89, 2877-86

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Methanesulfonic acid, mixt. with phosphorus oxide (P2O5) Catalysts: Aluminum chloride ;  6 h, 90 °C; 90 °C → 25 °C
1.2 Reagents: Ammonium hydroxide ;  pH 6 - 7
Reference
One-step synthesis of 3-unsubstituted 4-hydroxy-2(1H)-quinoline
Sun, Qingrong; et al, Indian Journal of Heterocyclic Chemistry, 2021, 31(3), 435-441

Synthetic Circuit 4

Reaction Conditions
1.1 Catalysts: Dimethylformamide ;  heated
Reference
Efficient chemoselective alkylation of quinoline-2,4-diol derivatives in water
Ahmed, Nafees; et al, Journal of Heterocyclic Chemistry, 2010, 48(1), 237-240

Synthetic Circuit 5

Reaction Conditions
Reference
One-step synthesis of 4-hydroxycarbostyrils. VI
Mohamed, El Hossain Ali, Journal of the Chemical Society of Pakistan, 1991, 13(3), 166-8

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Methanesulfonic acid, mixt. with phosphorus oxide (P2O5) Catalysts: Aluminum chloride ;  140 °C
Reference
One-step synthesis of 3-unsubstituted 4-hydroxy-2(1H)-quinoline
Sun, Qingrong; et al, Indian Journal of Heterocyclic Chemistry, 2021, 31(3), 435-441

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Methanesulfonic acid, mixt. with phosphorus oxide (P2O5) ;  6 h, 90 °C
Reference
One-step synthesis of 3-unsubstituted 4-hydroxy-2(1H)-quinoline
Sun, Qingrong; et al, Indian Journal of Heterocyclic Chemistry, 2021, 31(3), 435-441

Synthetic Circuit 8

Reaction Conditions
1.1 Catalysts: Trifluoromethanesulfonic anhydride
Reference
Preparation of cyclic ketones
, Japan, , ,

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Methanesulfonic anhydride ;  3 h, 60 °C
Reference
Mild, efficient, and solvent-free synthesis of 4-hydroxy-2-quinolinones
Atalay, Sanberk S.; et al, Tetrahedron Letters, 2020, 61(16),

Synthetic Circuit 10

Reaction Conditions
Reference
A convenient approach to the synthesis of prenyl-, furo- and pyranoquinoline alkaloids of the Rutaceae
Shobana, N.; et al, Tetrahedron, 1989, 45(3), 757-62

Synthetic Circuit 11

Reaction Conditions
1.1 rt → 140 °C; 6.5 h, 140 °C
Reference
Synthesis of 4-chloro-2-oxo-1,2-dihydro-quinoline-3-formaldehyde
Song, Li-qiang; et al, Xiandai Yaowu Yu Linchuang, 2014, 29(10), 1083-1085

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Ammonia Solvents: Water ;  15 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, rt
Reference
The discovery of 3-(1-aminoethylidene)quinoline-2, 4(1H,3H)-dione derivatives as novel PSII electron transport inhibitors
Liu, Yu-Xiu; et al, Molecular Diversity, 2013, 17(4), 701-710

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Methanesulfonic acid, mixt. with phosphorus oxide (P2O5) Catalysts: Aluminum chloride ;  6 h, 90 °C
Reference
One-step synthesis of 3-unsubstituted 4-hydroxy-2(1H)-quinoline
Sun, Qingrong; et al, Indian Journal of Heterocyclic Chemistry, 2021, 31(3), 435-441

Synthetic Circuit 14

Reaction Conditions
1.1 rt → 120 °C; overnight, 120 °C; 120 °C → 140 °C; 2 h, 140 °C
1.2 Reagents: Ammonium hydroxide Solvents: Water ;  neutralized, cooled
Reference
Studies on quinoline based monoazo disperse dyes
Champaneri, Dina Y.; et al, Journal of the Institution of Chemists (India), 2012, 84(4), 121-123

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Methanesulfonic acid, mixt. with phosphorus oxide (P2O5) Catalysts: Aluminum chloride ;  140 °C
Reference
One-step synthesis of 3-unsubstituted 4-hydroxy-2(1H)-quinoline
Sun, Qingrong; et al, Indian Journal of Heterocyclic Chemistry, 2021, 31(3), 435-441

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water
Reference
Preparation and properties of ο-formamido and ο-aminobenzoylacetic acids, two possible biological breakdown products of tryptophan and heteroauxin
Schopf, Clemens; et al, Chemische Berichte, 1956, 89, 2877-86

Synthetic Circuit 17

Reaction Conditions
Reference
Production of quinolone derivatives in Escherichia coli
Park, Yeo-Jin; et al, Applied Biological Chemistry, 2022, 65(1),

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ;  1 h, rt
Reference
Oxidative fragmentations and skeletal rearrangements of oxindole derivatives
Klare, Hendrik F. T. ; et al, Organic Letters, 2017, 19(5), 988-991

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Dimethylformamide ;  2 h, rt
Reference
Sequential Oxidative-Fragmentation and Skeletal Rearrangement of Peroxides for the Synthesis of Quinazolinone Derivatives
Ubale, Akash S. ; et al, Journal of Organic Chemistry, 2021, 86(14), 9621-9636

Synthetic Circuit 20

Reaction Conditions
1.1 Catalysts: Dimethylformamide ;  3 min
Reference
Microwave prompted multigram synthesis, structural determination, and photo-antiproliferative activity of fluorinated 4-hydroxyquinolinones
Arya, Kapil; et al, Bioorganic & Medicinal Chemistry Letters, 2007, 17(1), 86-93

Synthetic Circuit 21

Reaction Conditions
1.1 Reagents: Zinc chloride ,  Phosphorus oxychloride ;  1 h, 100 °C
1.2 Reagents: Water ;  cooled
1.3 Reagents: Sodium hydroxide Solvents: Water
1.4 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
Synthesis of 4-hydroxy-3-formylideneamino-1H/methyl/phenylquinolin-2-ones
Bhudevi, B.; et al, Indian Journal of Chemistry, 2009, (2), 255-260

Synthetic Circuit 22

Reaction Conditions
1.1 Reagents: Zinc chloride ,  Phosphorus oxychloride ;  36 h, 65 °C
Reference
Synthesis of zwitterionic 4-hydroxy-2(1H)-quinolinone derivatives
Zhang, Sheng-Ling; et al, Tetrahedron, 2008, 64(19), 4403-4407

Synthetic Circuit 23

Reaction Conditions
1.1 Reagents: Aluminum chloride ,  Sodium chloride
Reference
Syntheses of heterocycles. LXVI. Simple synthesis of 4-hydroxycarbostyril and its derivatives
Ziegler, E.; et al, Monatshefte fuer Chemie, 1965, 96(2), 418-22

Synthetic Circuit 24

Reaction Conditions
1.1 Catalysts: Silver nitrate ,  Guanidine, N,N,N′,N′-tetramethyl-, compd. with 1H-imidazole (1:1) ;  6 h, 0.1 MPa, 60 °C; 60 °C → rt
1.2 Reagents: Nitric acid Solvents: Water ;  pH 2
Reference
Silver-catalyzed conversion of CO2 and 2-ethynylanilines into 4-hydroxyquinolin-2(1H)-ones in protic ionic liquid at atmospheric pressure
Feng, Qi; et al, Heterocycles, 2022, 104(8), 1486-1496

Synthetic Circuit 25

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ;  30 min, reflux
Reference
4-hydroxy-2-quinolones. Part 97. Simple synthesis of the esters of 4-halo-substituted 2-oxo-1,2-dihydroquinoline-3-carboxylic acids
Ukrainets, I. V.; et al, Chemistry of Heterocyclic Compounds (New York, 2006, 42(7), 882-885

Synthetic Circuit 26

Reaction Conditions
1.1 Reagents: Sodium hydrogen telluride Solvents: Ethanol ,  Acetic acid
Reference
Sodium hydrogen telluride - a new convenient reagent for deblocking allyl carboxylates and allyl phenyl ethers
Shobana, N.; et al, Indian Journal of Chemistry, 1986, (6),

Synthetic Circuit 27

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Toluene
Reference
A convenient one-pot synthesis of 4-hydroxycoumarin, 4-hydroxythiocoumarin, and 4-hydroxyquinolin-2(1H)-one
Jung, Jae-Chul; et al, Synthetic Communications, 2001, 31(8), 1195-1200

Synthetic Circuit 28

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Toluene ;  0 °C; 2 h, 0 °C → 80 °C; 80 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  10 min, rt
1.3 Reagents: Citric acid Solvents: Water ;  pH 6, rt
Reference
Design, synthesis and pharmacological activities of c-Met inhibitors derivatives
Huang, Dao-wei; et al, Zhongguo Yaowu Huaxue Zazhi, 2016, 26(2), 90-97

Synthetic Circuit 29

Reaction Conditions
Reference
Product class 4: quinolinones and related systems
Larsen, R. D., Science of Synthesis, 2005, 15, 551-660

Synthetic Circuit 30

Reaction Conditions
1.1 Reagents: Methyl salicylate Solvents: Tetrahydrofuran ;  rt
Reference
Synthesis of coumarins, 4-hydroxycoumarins, and 4-hydroxyquinolinones by tellurium-triggered cyclizations
Dittmer, Donald C.; et al, Journal of Organic Chemistry, 2005, 70(12), 4682-4686

Synthetic Circuit 31

Reaction Conditions
1.1 2 h, 80 °C
1.2 Reagents: Sodium bicarbonate Solvents: Ethyl acetate ,  Water
1.3 Reagents: Methanesulfonic acid, mixt. with phosphorus oxide (P2O5) ;  1 h, 80 °C; cooled
1.4 Reagents: Water ;  30 min, 0 °C
Reference
Stereoselective synthesis of natural product inspired carbohydrate fused pyrano[3,2-c]quinolones as antiproliferative agents
Kumari, Priti; et al, Organic & Biomolecular Chemistry, 2018, 16(12), 2049-2059

Synthetic Circuit 32

Reaction Conditions
1.1 1 h, 80 °C
1.2 2 h, 70 °C
Reference
Clean and convenient one-pot synthesis of 4-hydroxycoumarin and 4-hydroxy-2-quinolinone derivatives
Gao, Wen-Tao; et al, Synthetic Communications, 2010, 40(5), 732-738

Synthetic Circuit 33

Reaction Conditions
1.1 2 h, 80 °C
1.2 -
Reference
Synthesis and antifungal activity of novel strobilurin compounds containing 2(1H)-quinolinone
Tian, Yangguang; et al, Nongyaoxue Xuebao, 2011, 13(6), 641-644

2,4-Quinolinediol Raw materials

2,4-Quinolinediol Preparation Products

2,4-Quinolinediol Suppliers

Nantong Reform Petro-chemical Co.,Ltd
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(CAS:86-95-3)
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HU BEI QI FEI YI YAO HUA GONG Co., Ltd.
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SHANG HAI YUAN YE Biotechnology Co., Ltd.
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Shanghai Acmec Biochemical Co.,Ltd
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JI ZHI SHI JI
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Shanghai Aladdin Biochemical Technology Co., Ltd
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(CAS:86-95-3)
A LA DING
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2,4-Quinolinediol Related Literature

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